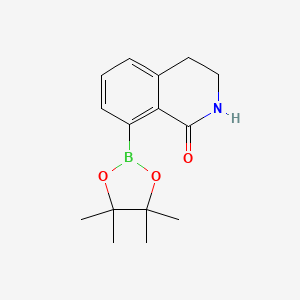
N-Hydroxy-2-isopropylisonicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-isopropylisonicotinimidamide is a chemical compound that belongs to the class of hydroxamic acids Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method is the reaction of isonicotinic acid chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-isopropylisonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid moiety to amides or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amides or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-isopropylisonicotinimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing metalloprotease inhibitors and histone deacetylase inhibitors, which are potential anticancer agents.
Biological Studies: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-isopropylisonicotinimidamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. For example, in histone deacetylase inhibitors, the compound binds to the zinc ion in the enzyme, preventing it from deacetylating histone proteins, which can lead to the activation of tumor suppressor genes .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide: Another hydroxamic acid derivative used in peptide synthesis and as a reagent for activating carboxylic acids.
Hydroxamic Acid Derivatives: A broad class of compounds with similar metal-chelating properties and applications in medicinal chemistry.
Uniqueness
N-Hydroxy-2-isopropylisonicotinimidamide is unique due to its specific structure, which allows for selective binding to certain metalloenzymes. This selectivity makes it a valuable tool in the design of targeted inhibitors for therapeutic applications .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N'-hydroxy-2-propan-2-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
Clave InChI |
XNUDJCZWROZGRI-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=NC=CC(=C1)/C(=N/O)/N |
SMILES canónico |
CC(C)C1=NC=CC(=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















